molecular formula C12H12BrNO2 B184691 Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate CAS No. 111770-83-3

Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate

Cat. No. B184691
M. Wt: 282.13 g/mol
InChI Key: RSGWGGUBASFHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate, also known as MBPH, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and an alkyne group, which makes it a versatile building block for the synthesis of numerous complex molecules. In

Scientific Research Applications

Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate has been used in various scientific research studies due to its potential applications in different fields. In the field of medicinal chemistry, Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate has been used as a building block for the synthesis of various bioactive molecules such as anticancer agents, antimicrobial agents, and anti-inflammatory agents. In addition, Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate has been used as a ligand in the development of catalysts for organic transformations. Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate has also been used in the field of materials science for the synthesis of functionalized polymers and nanoparticles.

Mechanism Of Action

The mechanism of action of Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate is not well understood, but it is believed to interact with various biological targets such as enzymes and receptors. Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess antimicrobial activity by disrupting the cell membrane of bacteria. Furthermore, Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

Biochemical And Physiological Effects

Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate inhibits the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. In addition, Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate has been shown to interact with various receptors such as GABA receptors and dopamine receptors. In vivo studies have shown that Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate exhibits low toxicity and does not cause significant adverse effects in animals.

Advantages And Limitations For Lab Experiments

Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate has several advantages as a building block for the synthesis of bioactive molecules. It is readily available, easy to handle, and has a high purity. In addition, Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate can be easily functionalized to introduce various functional groups. However, the limitations of using Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate in lab experiments include its relatively high cost and its sensitivity to air and moisture.

Future Directions

There are several future directions for the research on Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate. One of the potential applications of Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate is in the development of new anticancer agents. Further studies are needed to elucidate the mechanism of action of Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate and to identify its specific targets in cancer cells. In addition, Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate can be used as a building block for the synthesis of new antimicrobial agents to combat antibiotic-resistant bacteria. Furthermore, Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate can be used in the development of new catalysts for organic transformations.

Synthesis Methods

The synthesis of Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate involves the reaction of 5-bromo-2-pyridinecarboxylic acid with propargyl alcohol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with methyl chloroformate to yield Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate. This method has been optimized to achieve high yields and purity of the product.

properties

CAS RN

111770-83-3

Product Name

Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

methyl 6-(5-bromopyridin-2-yl)hex-5-ynoate

InChI

InChI=1S/C12H12BrNO2/c1-16-12(15)6-4-2-3-5-11-8-7-10(13)9-14-11/h7-9H,2,4,6H2,1H3

InChI Key

RSGWGGUBASFHAU-UHFFFAOYSA-N

SMILES

COC(=O)CCCC#CC1=NC=C(C=C1)Br

Canonical SMILES

COC(=O)CCCC#CC1=NC=C(C=C1)Br

synonyms

methyl6-(5-bromo-2-pyridinyl)-5-hexynoate

Origin of Product

United States

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